REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:11][CH3:12])[C:4]([C:6]1[CH:10]=[CH:9][S:8][CH:7]=1)=[O:5])[CH3:2].CC([Li])CC.C1CCCCC1.Cl[Si:25]([CH3:28])([CH3:27])[CH3:26]>C1COCC1.C(OCC)(=O)C.O>[CH2:11]([N:3]([CH2:1][CH3:2])[C:4]([C:6]1[CH:10]=[CH:9][S:8][C:7]=1[Si:25]([CH3:28])([CH3:27])[CH3:26])=[O:5])[CH3:12]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(=O)C1=CSC=C1)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
N,N,N',N'-tetramethylenediamine
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC)[Li]
|
Name
|
|
Quantity
|
16.4 mmol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 45 min
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 3× with methylene chloride
|
Type
|
WASH
|
Details
|
the solvent was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 3:1 hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(=O)C1=C(SC=C1)[Si](C)(C)C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 33.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |